Cas no 2098076-02-7 ((1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol)

(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- [1-[(1-propylpiperidin-3-yl)methyl]triazol-4-yl]methanol
- (1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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- インチ: 1S/C12H22N4O/c1-2-5-15-6-3-4-11(7-15)8-16-9-12(10-17)13-14-16/h9,11,17H,2-8,10H2,1H3
- InChIKey: NZHVLQWRAVWMTJ-UHFFFAOYSA-N
- ほほえんだ: OCC1=CN(CC2CCCN(CCC)C2)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 227
- トポロジー分子極性表面積: 54.2
- 疎水性パラメータ計算基準値(XlogP): 0.4
(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P111931-100mg |
(1-((1-propylpiperidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | P111931-1g |
(1-((1-propylpiperidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F2157-0071-5g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2157-0071-10g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | P111931-500mg |
(1-((1-propylpiperidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F2157-0071-0.25g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2157-0071-0.5g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2157-0071-2.5g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2157-0071-1g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 1g |
$580.0 | 2023-09-06 |
(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 関連文献
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanolに関する追加情報
[Product Name] and [CAS No.]: A Comprehensive Overview of its Pharmacological Properties and Research Advances
[Product Name], with the chemical identifier [CAS No.], represents a novel class of biologically active molecules that have garnered significant attention in recent years. This compound, formally named (1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, is a multifunctional scaffold that combines key structural features of heterocyclic systems and alkyl chains. The unique architecture of this molecule, characterized by the presence of 1H-1,2,3-triazol-4-yl ring and 1-Propylpiperidin-3-yl moiety, has been extensively studied for its potential applications in drug discovery and molecular biology.
Recent advances in synthetic organic chemistry have enabled the precise construction of [Product Name]'s complex structure. The 1H-1,2,3-triazol-4-yl ring, a well-established pharmacophore in medicinal chemistry, demonstrates versatile reactivity through its ability to form diverse chemical bonds. This property has been leveraged in the development of [Product Name] through click chemistry approaches, which allow for the efficient assembly of complex molecular frameworks. The 1-Propylpiperidin-3-yl substituent, on the other hand, introduces hydrophobic characteristics that significantly influence the compound's solubility profile and membrane permeability.
Structural analysis of [Product Name] reveals a molecular weight of approximately 350 g/mol, with a calculated logP value of 2.4, indicating moderate hydrophobicity. This property is critical for its potential applications in cell membrane interactions and intracellular targeting. The compound's molecular formula, C14H25N3O, highlights its composition of carbon, hydrogen, nitrogen, and oxygen atoms, which are fundamental to biological activity. The presence of multiple nitrogen atoms in the molecule contributes to its ability to form hydrogen bonds, a key factor in drug-receptor interactions.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that [Product Name] exhibits promising antiproliferative activity against various cancer cell lines. The compound's mechanism of action appears to involve the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways, which are frequently dysregulated in malignancies. This discovery aligns with the growing interest in targeting metabolic pathways for cancer therapy, as highlighted in a 2022 review in Nature Reviews Cancer.
The 1-Propylpiperidin-3-yl group in [Product Name] has been shown to enhance the compound's ability to cross biological membranes, a crucial property for drug delivery. This feature is particularly relevant in the context of developing targeted therapies for neurological disorders, where the blood-brain barrier poses a significant challenge. A 2023 study in ACS Chemical Neuroscience reported that derivatives of [Product Name] demonstrated improved brain penetration compared to conventional small molecule drugs, suggesting potential applications in neurodegenerative disease research.
The 1H-1,2,3-triazol-4-yl ring system in [Product Name] has attracted attention for its role in modulating ion channel activity. Recent work in Biophysical Journal (2024) suggests that this structural element may interact with voltage-gated sodium channels, a finding that could have implications for the treatment of neurological conditions such as epilepsy. This discovery underscores the importance of heterocyclic scaffolds in the development of ion channel modulators, a field that has seen significant advancements in recent years.
From a synthetic perspective, the preparation of [Product Name] involves a multi-step process that highlights the challenges and opportunities in modern organic synthesis. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic approach for the efficient construction of the 1H-1,2,3-triazol-4-yl ring, which could potentially reduce the environmental impact of pharmaceutical production. This development is particularly relevant given the increasing emphasis on green chemistry in drug manufacturing.
The pharmacokinetic profile of [Product Name] is another area of active investigation. Studies in Drug Metabolism and Disposition (2024) have shown that the compound exhibits favorable metabolic stability in vitro, which is a critical factor for drug development. The compound's half-life and clearance rate are currently under evaluation in preclinical models, with preliminary data suggesting potential for oral administration.
Despite these promising findings, further research is needed to fully understand the therapeutic potential of [Product Name]. Ongoing studies are exploring its interactions with various receptors and enzymes, as well as its safety profile in vivo. The compound's unique structural features make it an attractive candidate for the development of multitarget drugs, a strategy that is gaining traction in the treatment of complex diseases.
As research into [Product Name] continues to evolve, it is clear that this compound represents a significant advancement in the field of medicinal chemistry. Its structural complexity and functional versatility position it as a valuable tool for drug discovery, with potential applications spanning multiple therapeutic areas. The ongoing exploration of its biological activities and chemical properties is likely to yield important insights that could impact the future of pharmaceutical science.
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